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Compound of Interest

Compound Name: ETHOXY(ETHYL)AMINE

Cat. No.: B1615095

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 2-
ethoxyethylamine, a primary amine isomer of ethoxy(ethyl)amine. Due to the limited
availability of experimental data for N-ethoxyethanamine, this document focuses on its readily
characterizable isomer. This guide presents available quantitative nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data in structured tables. Detailed
experimental protocols for these spectroscopic techniques are also provided, along with a
visual representation of the spectroscopic analysis workflow.

Introduction

Ethoxy(ethyl)amine encompasses two structural isomers: N-ethoxyethanamine and 2-
ethoxyethylamine. The characterization of these isomers is crucial for their identification and
quality control in research and development. Spectroscopic techniques such as NMR, IR, and
MS provide a comprehensive fingerprint of a molecule's structure. This guide focuses on the
spectroscopic data of 2-ethoxyethylamine, for which experimental data is publicly available.

Spectroscopic Data of 2-Ethoxyethylamine

The following sections summarize the available spectroscopic data for 2-ethoxyethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
probing the magnetic properties of atomic nuclei.

2.1.1. *H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons and
their neighboring environments. The *H NMR spectrum of 2-ethoxyethylamine was recorded in
deuterated chloroform (CDCIs) at a frequency of 89.56 MHz.[1]

Signal Assignment Chemical Shift (6, ppm)
-NH2 1.40
-CH2-N 2.85
O-CHz- 3.48
-CHs 1.21

Note: The integration values correspond to the number of protons for each signal.
2.1.2. 13C NMR Spectroscopy

Carbon-13 NMR (3C NMR) provides information about the different carbon environments in a
molecule. While specific experimental peak data for 2-ethoxyethylamine is not readily available
in the public domain, the expected chemical shifts can be predicted based on the functional

groups present.

Carbon Assignment Expected Chemical Shift (6, ppm)
-CH2-N 37 -45

-O-CHz2- 50 - 65

-CHs 10-15

-CH2-O- ~70

Infrared (IR) Spectroscopy
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IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
While a specific peak table for 2-ethoxyethylamine is not provided, the characteristic absorption
bands for primary amines and ethers are well-established.

] . Expected Absorption .
Vibrational Mode Functional Group
Range (cm™?)

N-H stretch (symmetric &

asymmetric) 3300 - 3500 (two bands) Primary Amine
C-H stretch (aliphatic) 2850 - 3000 Alkane

N-H bend 1590 - 1650 Primary Amine
C-O stretch 1000 - 1300 Ether

C-N stretch 1020 - 1250 Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The electron ionization (El) mass spectrum of 2-
ethoxyethylamine shows a prominent base peak and other characteristic fragments.[1][2]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://m.chemicalbook.com/SpectrumEN_110-76-9_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110769&Units=SI&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Possible Fragment
30 100.0 [CH2NH2]*

45 23.2 [CH3CH20]*

31 10.5 [CH20H]*

44 7.3 [C2HaN]*

29 6.2 [C2Hs]*

42 5.2 [C2H2N]*

18 4.3 [H20]*

89 (not observed) [M]* (Molecular lon)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for amines.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, D20, DMSO-ds) in a 5 mm NMR tube. Tetramethylsilane
(TMS) is typically added as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is usually required due to the low natural abundance
of 13C.
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» Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using
the TMS signal. Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid amine sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCla) that has minimal IR
absorption in the regions of interest and place it in a liquid cell.

o Background Spectrum: Record a background spectrum of the empty sample holder (or the
solvent-filled cell).

o Sample Spectrum: Place the prepared sample in the spectrometer and record the IR
spectrum. The instrument will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the volatile amine sample into the mass
spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The
sample is vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion
(M*).

o Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, charged fragments and neutral radicals.
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o Mass Analysis: The positively charged ions are accelerated and separated by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z)
ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of an organic compound like 2-ethoxyethylamine.

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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